molecular formula C7H6FKN2O3 B2457465 Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1909308-94-6

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2457465
CAS No.: 1909308-94-6
M. Wt: 224.233
InChI Key: VVZUVEVYTYOFPB-UHFFFAOYSA-M
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Description

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluoroethyl group, a pyridazine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 2-fluoroethylamine with a pyridazine derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the carboxylate salt. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-(2-chloroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Potassium 1-(2-bromoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Potassium 1-(2-iodoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3.K/c8-3-4-10-6(11)2-1-5(9-10)7(12)13;/h1-2H,3-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUVEVYTYOFPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)[O-])CCF.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FKN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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